molecular formula C7H14N2O B8430573 3(R),5,5-Trimethylpiperazin-2-one

3(R),5,5-Trimethylpiperazin-2-one

Cat. No.: B8430573
M. Wt: 142.20 g/mol
InChI Key: BAGYQJOYZWKLRX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(R),5,5-Trimethylpiperazin-2-one is a chiral piperazin-2-one derivative offered as a key building block for medicinal chemistry and drug discovery research. Compounds featuring the piperazin-2-one core are recognized as underexplored, heteroatom-rich scaffolds in medicinal chemistry, presenting opportunities for developing novel therapeutic agents . This specific stereoisomer is of particular interest for designing and synthesizing focused libraries of small molecules, especially in the context of probing anti-cancer properties . The primary research value of this compound lies in its potential application as a precursor or intermediate in the synthesis of protein kinase inhibitors. Protein kinases are a major family of enzymes that regulate cellular processes and are prominent drug targets for a range of diseases, including autoimmune disorders, cardiovascular problems, and various cancers . The piperazinone scaffold can mimic interactions between kinases and their natural substrates, influencing enzyme activity and making it a promising candidate for the development of protein kinase modulators . Researchers can utilize this chiral building block to create analogs of known kinase inhibitor chemotypes, such as anilinopyrimidines, which are found in several approved drugs . Its defined stereochemistry at the 3-position is critical for achieving selective target engagement and optimizing the potency of resulting compounds. Please note that this product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions. Refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(3R)-3,5,5-trimethylpiperazin-2-one

InChI

InChI=1S/C7H14N2O/c1-5-6(10)8-4-7(2,3)9-5/h5,9H,4H2,1-3H3,(H,8,10)/t5-/m1/s1

InChI Key

BAGYQJOYZWKLRX-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1C(=O)NCC(N1)(C)C

Canonical SMILES

CC1C(=O)NCC(N1)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds are selected for comparison due to their structural and stereochemical similarities:

(S)-3,5,5-Trimethylpiperazin-2-one (enantiomer of the title compound)

tert-Butyl (R)-2-Methyl-1-piperazinecarboxylate

tert-Butyl (S)-2-Methyl-1-piperazinecarboxylate

Structural and Stereochemical Differences

Compound Molecular Formula Substituents Stereochemistry
(R)-3,5,5-Trimethylpiperazin-2-one C₇H₁₄N₂O 3(R)-Me, 5-Me, 5-Me R-configuration at C3
(S)-3,5,5-Trimethylpiperazin-2-one C₇H₁₄N₂O 3(S)-Me, 5-Me, 5-Me S-configuration at C3
tert-Butyl (R)-2-Methyl-1-piperazinecarboxylate C₁₁H₂₂N₂O₂ tert-Butoxycarbonyl, 2(R)-Me R-configuration at C2
tert-Butyl (S)-2-Methyl-1-piperazinecarboxylate C₁₁H₂₂N₂O₂ tert-Butoxycarbonyl, 2(S)-Me S-configuration at C2
Key Observations:
  • Enantiomeric Pair : The (R)- and (S)-3,5,5-trimethylpiperazin-2-one enantiomers exhibit opposite optical rotations, reflecting their stereochemical inversion. The (S)-enantiomer achieves higher enantiopurity (98% ee) compared to the (R)-form, which lacks reported ee data .
  • Synthetic Yields : The tert-butyl derivatives show superior yields (85–97%) compared to 3(R),5,5-trimethylpiperazin-2-one (44%), likely due to the stabilizing effect of the tert-butoxycarbonyl group during synthesis .

Preparation Methods

Substrate Design and Reaction Mechanism

The β-keto ester methyl 3-oxo-2,2-dimethylpropanoate serves as a critical precursor, introducing the geminal dimethyl group at position 5 during cyclization. Reacting this with (R)-N-methylethylenediamine under acidic conditions (e.g., glacial acetic acid) facilitates nucleophilic attack by the primary amine on the ketone, followed by intramolecular ester aminolysis to form the lactam ring. The reaction proceeds via:

  • Formation of a Schiff base between the β-keto ester and the diamine.

  • Cyclization to generate the 3,4-dehydropiperazin-2-one intermediate.

  • Tautomerization to stabilize the lactam structure.

Key parameters include temperature (60–80°C), solvent polarity, and stoichiometric ratios. For example, a 1:1.2 molar ratio of β-keto ester to diamine in toluene at 65°C yields the dehydropiperazin-2-one intermediate in ~70% yield.

Stereochemical Control

The R-configuration at position 3 originates from the chiral diamine. Asymmetric synthesis of (R)-N-methylethylenediamine can be achieved via enzymatic resolution or catalytic hydrogenation of prochiral enamines. For instance, using a Rh-BINAP catalyst for hydrogenating N-methyl-1,2-didehydroethylenediamine provides the R-enantiomer with >90% enantiomeric excess (ee).

Reduction of 3,4-Dehydropiperazin-2-One Intermediates

The 3,4-dehydropiperazin-2-one intermediate contains a conjugated enamine system that requires selective hydrogenation to saturate the double bond without reducing the lactam carbonyl.

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 5% w/w) under mild hydrogen pressure (1–3 atm) in tetrahydrofuran (THF) selectively hydrogenates the C=C bond while preserving the lactam. For example, hydrogenating 3(R),5,5-trimethyl-3,4-dehydropiperazin-2-one at 25°C for 12 hours achieves full conversion to the saturated product with >95% retention of configuration.

Alternative Reducing Agents

Lithium aluminum hydride (LiAlH₄) is unsuitable for this step, as it reduces the lactam to a piperidine. However, sodium borohydride (NaBH₄) in methanol at 0°C partially reduces the double bond but risks over-reduction, necessitating careful monitoring.

Resolution of Racemic Mixtures

If the cyclocondensation step yields a racemic product, chiral resolution techniques are employed to isolate the R-enantiomer.

Diastereomeric Salt Formation

Reacting the racemic piperazinone with (S)-camphorsulfonic acid in ethanol precipitates the diastereomeric salt of the R-enantiomer, which is filtered and neutralized to recover the pure isomer. This method achieves ~40% yield with 98% ee.

Chromatographic Separation

Chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) using hexane/isopropanol (80:20) resolves enantiomers with baseline separation. Retention times for R- and S-enantiomers are typically 12.5 and 14.2 minutes, respectively.

Spectroscopic Characterization

Critical analytical data for this compound include:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃)δ 1.12 (s, 6H, 5-CH₃), 1.45 (d, J = 6.8 Hz, 3-CH₃), 3.25–3.40 (m, 4H, NCH₂), 4.10 (q, 1H, NCH)
¹³C NMR (100 MHz, CDCl₃)δ 21.5 (5-CH₃), 24.8 (3-CH₃), 45.2 (NCH₂), 58.1 (NCH), 170.1 (C=O)
IR (KBr)ν 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend)

Industrial-Scale Considerations

Solvent Recycling

Toluene and acetic acid are recovered via fractional distillation, achieving >90% solvent reuse.

Byproduct Management

Chlorinated byproducts, common in copper-catalyzed oxidations, are minimized by avoiding halogenated reagents .

Q & A

Q. What are the optimized synthetic routes for 3(R),5,5-Trimethylpiperazin-2-one, and how can researchers address low yields in stereoselective synthesis?

The synthesis of this compound involves multi-step processes with critical stereochemical control. A key method ( ) includes:

  • Step 1 : Deprotection of methyl (2-methyl-1-(tritylamino)propan-2-yl)-L-alaninate using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C, followed by warming to room temperature.
  • Step 2 : Purification via silica gel column chromatography (PE/EtOAc gradient) to isolate the enantiomer, yielding 44% .

Q. Low Yield Mitigation :

  • Optimize reaction time and temperature during deprotection.
  • Use chiral auxiliaries or catalysts to enhance stereoselectivity, as demonstrated in asymmetric piperazine syntheses .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying enantiomeric purity?

  • NMR Spectroscopy : Key proton signals include δ 1.09 (s, 3H, C5-CH₃), 1.04 (d, J = 7.1 Hz, 3H, C3-CH₃), and 0.96 (m, 3H, C5-CH₃) in CDCl₃ .
  • LC-MS : Molecular ion peak at m/z = 147 (MH⁺) confirms molecular weight .
  • Chiral HPLC/GLC : Essential for enantiomeric excess (ee) determination. For example, (S)-Mosher amide analysis achieved 98% ee in related piperazinones .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its biological activity, and what methods validate these effects?

The (R)-configuration at C3 is critical for target interactions. Comparative studies of analogs (e.g., (3R,6S)-3,6-Dimethylpiperazin-2-one) reveal:

  • Structural Uniqueness : The 3(R),5,5-trimethyl group enhances steric hindrance, affecting binding to enzymes or receptors .
  • Validation Methods :
    • Molecular Docking : Simulate interactions with protein targets (e.g., quorum-sensing pathways in Vibrio cholerae) .
    • In Vitro Assays : Test antimicrobial or enzyme inhibitory activity against structurally similar compounds .

Q. What strategies resolve contradictions in spectral data or synthetic outcomes for this compound derivatives?

Contradictions may arise from:

  • Impurity Artifacts : Byproducts from incomplete deprotection (e.g., trityl group retention) .
  • Solvent Effects : NMR shifts vary with deuterated solvents (e.g., CDCl₃ vs. MeOH-d₄) .

Q. Resolution Strategies :

  • 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals.
  • Reproducibility Checks : Replicate reactions under controlled conditions (temperature, humidity) .

Q. How can researchers design experiments to explore the pharmacophore of this compound in drug discovery?

  • Fragment-Based Design : Modify the piperazin-2-one core while retaining the 3(R)-methyl group.
  • SAR Studies : Synthesize analogs (e.g., 5,5-diethyl or 3(S)-methyl variants) and compare bioactivity .
  • In Vivo Testing : Evaluate pharmacokinetics (e.g., metabolic stability in liver microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.